Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at position 5 and a methyl ester group at position 2. Its molecular formula is C₉H₇IN₃O₂, with a molecular weight of 331.08 g/mol (calculated) .
Properties
IUPAC Name |
methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDMQXVITESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=CNC2=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Copper-Catalyzed Iodination
A convergent synthesis adapted from Gangjee et al. (2013) involves iodination as a critical step. Starting with a 4-methyl-7-benzyl-pyrrolo[2,3-d]pyrimidine precursor, the 5-position is iodinated using copper(I) iodide and potassium iodide under microwave irradiation. This method reduces reaction times from 12 hours to 10 minutes and minimizes disulfide byproducts.
Procedure :
Nucleophilic Substitution for Esterification
The C2 carboxylate group is introduced via nucleophilic substitution. A thiol or chloride leaving group at C2 is displaced by methyl carbonate in the presence of a base. This method, reported by Abd El-Hameed et al. (2018), achieves esterification with sodium hydroxide in ethanol under reflux.
Procedure :
- Treat 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-thiol with ethyl chloroacetate in ethanol.
- Reflux for 2 hours, followed by ice quenching and recrystallization (yield: 82%).
Comparative Analysis of Synthetic Strategies
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave iodination | CuI, DMF, 100°C, 10 min | 68–81 | Rapid, minimizes byproducts |
| Nucleophilic substitution | NaOH, ethanol, reflux | 50–82 | Scalable, uses inexpensive reagents |
Microwave-assisted methods offer superior efficiency, while classical substitution remains viable for large-scale synthesis.
Structural Confirmation and Analytical Data
Post-synthetic characterization includes:
- HRMS (ESI) : m/z calcd for C₈H₆IN₃O₂ [M+H]⁺: 303.06; found: 303.06.
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-6), 4.10 (s, 3H, OCH₃), 3.90 (s, 3H, NCH₃).
Industrial and Research Applications
This compound serves as a precursor for kinase inhibitors targeting RET proto-oncogene mutants. Its iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in drug discovery.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors and antiviral compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, which includes derivatives with variations in substituents, halogenation, and esterification. Below is a systematic comparison:
Structural and Functional Group Variations
Biological Activity
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : CHINO
- Molecular Weight : 317.08 g/mol
- CAS Number : 1638763-33-3
This compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Its structural similarity to purines allows it to interact with the active sites of various kinases, inhibiting their activity and thereby affecting multiple biochemical pathways. Notably, it has been shown to disrupt the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Key Mechanisms Include :
- Inhibition of p21-Activated Kinase (PAK4), which plays a significant role in tumor progression.
- Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
Biological Activity and Efficacy
Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, a study reported that derivatives of pyrrolo[2,3-d]pyrimidine showed promising cytotoxic effects with IC values ranging from 29 to 59 µM across different cancer types.
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 5-iodo... | MV4-11 | 7.8 | Induces apoptosis; G0/G1 phase arrest |
| Derivative 5k | HepG2 | 40 - 204 | Induces apoptosis; upregulates caspase-3 |
| Derivative 5n | MV4-11 | 2.7 | PAK4 inhibition; cell cycle arrest |
Case Studies
- Inhibition of PAK4 : A study focused on compound derivatives that inhibit PAK4 demonstrated that compound 5n exhibited an IC value of 2.7 nM against the MV4-11 cell line. This compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the regulation of PAK4 phosphorylation .
- Cytotoxicity in HepG2 Cells : Another derivative (compound 5k) was evaluated for its effects on HepG2 cells. It demonstrated significant cytotoxicity with an IC between 40 and 204 nM and induced apoptosis by modulating key apoptotic proteins such as caspase-3 and Bcl-2 .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds in the pyrrolo[2,3-d]pyrimidine class have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics suggest potential for effective systemic delivery in therapeutic applications.
Q & A
What are the established synthetic routes for Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, and what key reaction conditions are required?
Basic Research Question
The synthesis typically involves multi-step strategies, including iodination and functional group protection. A critical step is the introduction of the iodine atom at the 5-position, which can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, in a DNA mismatch study, the compound was synthesized from a precursor (2d) by reacting with N,N-dimethylformamide dimethylacetal, followed by purification via silica gel chromatography (CHCl/MeOH, 95:5) . Key conditions include anhydrous solvents, reflux temperatures, and precise stoichiometric ratios to avoid side reactions.
How is this compound characterized to confirm structural integrity?
Basic Research Question
Characterization relies on spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, the 5-iodo substituent causes distinct deshielding in the aromatic region (δ 7.53 ppm for H-C(6)) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 474.25) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., C: 37.99%, H: 4.04%, N: 17.72%) .
What strategies address low yields in the synthesis of this compound derivatives?
Advanced Research Question
Low yields often arise from competing reactions during iodination or glycosylation. To mitigate this:
- Protection-Deprotection : Mask reactive sites (e.g., 4-hydroxy and 2-amino groups) before iodination, as unprotected groups can lead to side products .
- Optimized Purification : Use gradient elution in flash chromatography (e.g., CHCl/MeOH ratios) to isolate the target compound from byproducts .
- Catalytic Systems : Explore palladium-catalyzed cross-coupling for selective iodination, though this requires rigorous moisture control .
How is this compound functionalized for biological studies, such as kinase inhibition?
Advanced Research Question
The compound serves as a scaffold for kinase inhibitor development. Functionalization steps include:
- Sonogashira Coupling : Introduce alkynyl linkers at the 5-iodo position for attaching fluorescent probes or targeting groups .
- Amidation/Substitution : Replace the methyl ester with amines or heterocycles to enhance binding affinity. For example, JAK1 inhibitors derived from this scaffold use spirocyclic amines at the 4-position .
- pH-Sensitive Modifications : Incorporate formamidino groups (via N,N-dimethylformamide dimethylacetal) to study pH-dependent DNA interactions .
How do researchers resolve contradictions in reported synthetic methods for this compound?
Advanced Research Question
Discrepancies in methods (e.g., iodination reagents or protection strategies) are addressed by:
- Comparative Analysis : Test alternative protocols side-by-side. For example, using NIS instead of ICl may reduce halogen scrambling .
- Mechanistic Studies : Probe reaction intermediates via LC-MS or in situ IR to identify bottlenecks (e.g., incomplete deprotection ).
- Computational Modeling : Predict reactivity using DFT calculations to optimize electrophilic substitution pathways .
What role does this compound play in medicinal chemistry research?
Advanced Research Question
The compound is a key intermediate in designing kinase inhibitors, particularly for JAK1 and TYK2. Its pyrrolo-pyrimidine core enables:
- Selectivity Profiling : Structural analogs with ethyl or methyl groups at the 5-position show varied IC values (e.g., 8.5 nM for JAK1 vs. 410 nM for JAK2) .
- In Vivo Efficacy : Derivatives demonstrate anti-inflammatory activity in murine models (e.g., CIA and AIA models) with optimized pharmacokinetics (t > 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
